2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a biphenyl group linked to a tetrahydroisoquinoline moiety via an acetyloxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves the following steps:
Formation of the Biphenyl-4-yloxyacetyl Intermediate: This step involves the reaction of biphenyl-4-ol with chloroacetic acid in the presence of a base such as sodium hydroxide to form biphenyl-4-yloxyacetic acid.
Coupling with Tetrahydroisoquinoline: The biphenyl-4-yloxyacetic acid is then coupled with 1,2,3,4-tetrahydroisoquinoline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with others, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the tetrahydroisoquinoline moiety can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 4-CHLOROBENZOATE
- 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 3-CHLOROBENZOATE
- 4-[(BIPHENYL-4-YLOXY)ACETYL]CARBOHYDRAZONOYL]PHENYL 2-CHLOROBENZOATE
Uniqueness
2-[(BIPHENYL-4-YLOXY)ACETYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific structural features that allow for versatile interactions with biological targets. Its combination of a biphenyl group and a tetrahydroisoquinoline moiety provides a distinct pharmacophore that can be fine-tuned for various applications.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-phenylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c25-23(24-15-14-19-8-4-5-9-21(19)16-24)17-26-22-12-10-20(11-13-22)18-6-2-1-3-7-18/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIQQWGKPAUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.